Product packaging for 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine(Cat. No.:CAS No. 749901-36-8)

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine

Cat. No.: B12533308
CAS No.: 749901-36-8
M. Wt: 158.16 g/mol
InChI Key: ZLVVXRKBQTZJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a sophisticated, fused tricyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazolopyrimidine family, it serves as a privileged structure for designing novel bioactive molecules due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . This core structure is π-excessive in its five-membered rings and π-deficient in its six-membered ring, conferring unique dipolar properties that favor stability and diverse reactivity . While direct studies on this specific isomer are limited, research on closely related analogues reveals a broad spectrum of potential research applications. Pyrazolopyrimidine derivatives have been extensively investigated as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which is a promising target in cancer research . Other explored areas include the development of antagonists for adenosine receptors (ARs), which are implicated in conditions like neurodegeneration, inflammation, and cancer immunotherapy . Furthermore, this scaffold has been utilized in the design of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors for renal anemia and various anticancer agents, demonstrating its versatility in therapeutic development . This product is provided for research purposes to support the exploration of these and other novel applications in chemical biology and pharmaceutical sciences. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B12533308 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine CAS No. 749901-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

749901-36-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2

InChI Key

ZLVVXRKBQTZJBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN3C2=CC=C3)N=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine

Retrosynthetic Analysis of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For a complex fused system like this compound, several logical disconnections can be proposed.

A primary strategy involves disconnecting the pyrimidine (B1678525) ring, which bridges the pyrazole (B372694) and pyrrole (B145914) moieties. This suggests two main pathways:

Pathway A: This approach envisions the formation of the pyrimidine ring as the final key step. The target molecule can be disconnected across the N1-C9a and N4-C3a bonds, leading to a key intermediate: a 2-acyl- or 2-carboxy-substituted pyrrole attached to a 4-aminopyrazole derivative. This strategy relies on the well-established condensation reactions used to form pyrimidine rings from 1,3-dicarbonyl precursors or their equivalents and amino-heterocycles. nih.gov

Pathway B: An alternative disconnection of the pyrimidine ring across the C5-N6 and C7-N8 bonds points towards a precursor containing a pre-formed pyrazolo-pyrimidine core, which would then undergo annulation to form the pyrrole ring. For instance, a suitably functionalized pyrazolo[4,3-e]pyrimidine could react with a two-carbon synthon to construct the fused pyrrole ring.

A second major retrosynthetic approach involves the formation of the pyrrole ring late in the synthesis. This would start with a pyrazolo[4,3-e]pyrimidine scaffold bearing appropriate functional groups at the 'c' face of the pyrimidine ring, which could then be elaborated into the fused pyrrole ring, for example, through a Paal-Knorr type synthesis or other cyclization strategies. Similarly, disconnection of the pyrazole ring could be considered, although this is often less common. This would involve constructing the pyrazole ring onto a pre-existing pyrrolo[1,2-c]pyrimidine (B3350400) core, likely from a hydrazine (B178648) derivative reacting with a 1,3-dielectrophile precursor. nih.gov

These approaches highlight that the synthesis can be strategically planned by building the heterocyclic system from simpler, functionalized pyrazole and pyrrole building blocks. The choice of strategy would depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Routes to this compound

Building upon the retrosynthetic blueprint, various synthetic methods can be applied to construct the target scaffold. The synthesis of related pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines provides a valuable precedent for these approaches. nih.govbeilstein-journals.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for building molecular complexity with high efficiency and atom economy. nih.gov MCRs are widely used for synthesizing a variety of heterocyclic systems.

For instance, a three-component condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of p-toluenesulfonic acid (p-TSA) has been used to regioselectively synthesize pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov Similarly, pyrano[2,3-c]pyrazoles can be formed via a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov

Extrapolating from these methods, a potential MCR for the this compound core could involve the reaction of a 4-aminopyrazole derivative, a pyrrole-2-carbaldehyde derivative, and a third component that provides the remaining carbon atom of the pyrimidine ring, such as an isocyanide or a ketone with an active methylene (B1212753) group. The reaction conditions would need to be carefully optimized to control the regiochemistry of the cyclization.

Table 1: Examples of Multi-component Reactions for Related Heterocycles

Product ScaffoldComponentsCatalyst/SolventKey FeaturesRef
Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, aldehydesp-TSA / [bmim]BrHigh regioselectivity, excellent yields, short reaction times. nih.gov
Pyrano[2,3-c]pyrazoles (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateTaurine / WaterFour-component reaction, green solvent, good to high yields. nih.gov
Pyrrolo[2,3-d]pyrimidines N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, aminesAcetic AcidMicrowave-assisted, good to excellent yields. beilstein-journals.org
Pyrimido[4,5-d]pyrimidines 6-amino-1,3-dimethyluracil, DMF-DMA, formyl-pyrazoles, primary aromatic amines[Bmim]FeCl4Four-component reaction using an ionic liquid as catalyst and solvent. nih.gov

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the direct formation of rings in a stereocontrolled and regiocontrolled manner. The 1,3-dipolar cycloaddition is particularly useful. mdpi.com For example, the reaction of nitrile oxides (generated in situ) with alkenes or alkynes is a classic method for constructing isoxazoline (B3343090) or isoxazole (B147169) rings, which can be precursors to other heterocycles. mdpi.com A simple and efficient route to pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgbme.huoxazoles has been developed using an intramolecular nitrile oxide cycloaddition (INOC) as the key step. mdpi.com

In the context of the target molecule, a 1,3-dipolar cycloaddition could be envisioned for constructing the pyrrole ring. For instance, the reaction of a pyrazolo[4,3-e]pyrimidine bearing a suitable functional group that can generate an azomethine ylide in situ could undergo cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the fused pyrrole ring. This strategy has been successfully applied to the synthesis of pyrrolo[1,2-c]pyrimidines from pyrimidinium N-ylides. researchgate.net Alternatively, the pyrazole ring itself could be formed via a 1,3-dipolar cycloaddition of a diazo compound (derived from a functionalized pyrrolo[1,2-c]pyrimidine) with an alkyne. rsc.org

Domino reactions, also known as tandem or cascade reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, all without isolating intermediates or changing reaction conditions. wikipedia.org These processes are highly efficient for rapidly assembling complex molecular architectures.

The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino process involving a Sonogashira coupling followed by a C–N coupling/hydroamination reaction sequence. beilstein-journals.org This demonstrates how a linear precursor can be cyclized into a complex fused system in a single pot. Another example is the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes via an oxidative dehydrogenation/cyclization/aromatization domino process. nih.gov

A potential domino strategy for this compound could start with a 4-alkynyl-5-aminopyrazole. This precursor could undergo a coupling reaction with a substituted 2-halopyrrole, followed by an intramolecular cyclization to form the pyrimidine ring, and potentially a subsequent rearrangement or aromatization step to yield the final stable tricyclic system.

Regioselectivity and Stereoselectivity in this compound Synthesis

For a molecule with multiple nitrogen atoms and distinct fusion patterns like this compound, controlling regioselectivity is paramount. The formation of the desired [4,3-e] pyrazolo-pyrimidine fusion, as opposed to other isomers like [3,4-d] or [1,5-a], depends critically on the starting materials and reaction mechanism.

When constructing a pyrimidine ring from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can potentially form. nih.gov The outcome is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the different nitrogen and carbon atoms in the aminopyrazole. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the more electrophilic carbonyl group is typically attacked first. nih.gov

Similarly, in MCRs, regioselectivity is a key consideration. A study on the three-component synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones achieved high regioselectivity, demonstrating that with the correct choice of catalyst and conditions, specific isomers can be targeted. nih.gov In the synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, the observed regioselectivity was confirmed using 2D-NMR techniques and correlated with DFT calculations, which showed the formation of the most thermodynamically stable product. rsc.org

Achieving the specific pyrrolo[1,2-c] fusion also requires regiochemical control. This annulation implies the formation of a bond between the N1 of the pyrrole and a carbon of the pyrimidine ring, and the C2 of the pyrrole and another carbon of the pyrimidine ring, forming a bridgehead nitrogen. This is often accomplished by starting with pyrrole itself or a 2-substituted pyrrole and reacting it with an electrophilic pyrimidine precursor. The steric and electronic properties of the substituents on both rings would dictate the regiochemical outcome.

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound Derivatives

Modern synthetic chemistry emphasizes the use of green and sustainable methods to minimize environmental impact. nih.gov These approaches often involve the use of alternative energy sources like microwaves and ultrasound, employing environmentally benign solvents like water or ionic liquids, and utilizing catalytic rather than stoichiometric reagents.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. It has been effectively used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, often in MCRs or cyclization reactions. beilstein-journals.orgrsc.orgnih.gov

Ultrasonic Irradiation: Sonication is another green technique that promotes reactions through acoustic cavitation. A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been developed using ultrasound in an aqueous ethanol (B145695) medium, assisted by KHSO₄. bme.hubme.hu

Aqueous Media and Alternative Solvents: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of pyrazole derivatives has been successfully carried out in water. nih.gov Ionic liquids have also emerged as useful "green" solvents and catalysts, as demonstrated in the regioselective synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov

These green methodologies could be readily adapted for the synthesis of this compound derivatives, potentially leading to more efficient, economical, and environmentally friendly production routes.

Table 2: Green Chemistry Approaches for Related Heterocycles

MethodProduct ScaffoldConditionsAdvantagesRef
Ultrasonic Irradiation Pyrazolo[1,5-a]pyrimidin-7(4H)-onesAminopyrazoles, alkynes, KHSO₄, aqueous ethanol, ultrasoundGreen approach, good yields, minimizes environmental impact. bme.hubme.hu
Microwave Irradiation 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidinesβ-enaminone, 3-methyl-1H-pyrazol-5-amine, 180 °C, MWISolvent-free, high yields (88-96%), rapid synthesis. rsc.org
Ionic Liquid Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones3-component reaction, p-TSA, [bmim]BrIonic liquid acts as both solvent and catalyst, excellent yields. nih.gov
Aqueous Media 1,4-Dihydropyrano[2,3-c]pyrazoles4-component reaction, Taurine catalyst, water, 80 °CUse of water as a green solvent, high yields. nih.gov

Functionalization and Derivatization Strategies of the Pyrazolopyrimidine Skeleton

The introduction of functional groups and the elaboration of side chains on the pyrazolopyrimidine scaffold are key to modulating its physicochemical and biological properties. Research on related isomers has established several reliable methods for derivatization.

The pyrazole and pyrimidine rings within the fused system exhibit different reactivities towards electrophiles, which can be influenced by the reaction conditions and the specific isomeric form of the scaffold.

In studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine ring. nih.govtandfonline.com For instance, treatment with bromine in glacial acetic acid leads to bromination, while iodine monochloride is used for iodination, and a mixture of nitric and sulfuric acids results in nitration. nih.govtandfonline.com The 1H-NMR spectra of the resulting products consistently show the disappearance of the signal corresponding to the pyrimidine ring proton, indicating that substitution has occurred at this position. nih.govtandfonline.com

For the pyrazolo[1,5-a]pyrimidine (B1248293) system, the site of electrophilic substitution is highly dependent on the reagents used. encyclopedia.pubnih.gov Nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position of the pyrazole ring. encyclopedia.pubnih.gov In contrast, using nitric acid in acetic anhydride (B1165640) directs the nitration to the 6-position of the pyrimidine ring. encyclopedia.pubnih.gov Bromination reactions on this scaffold can yield both 3-bromo and 3,6-dibromo derivatives. encyclopedia.pubnih.gov

Table 1: Electrophilic Aromatic Substitution Reactions on Pyrazolopyrimidine Analogs

Scaffold Reagent(s) Position of Substitution Product Reference(s)
Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine Br₂, glacial acetic acid 6-position 6-Bromo derivative nih.gov, tandfonline.com
Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine ICl, glacial acetic acid 6-position 6-Iodo derivative nih.gov, tandfonline.com
Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine HNO₃, H₂SO₄, glacial acetic acid 6-position 6-Nitro derivative nih.gov, tandfonline.com
Pyrazolo[1,5-a]pyrimidine HNO₃, H₂SO₄ 3-position 3-Nitro derivative encyclopedia.pub, nih.gov
Pyrazolo[1,5-a]pyrimidine HNO₃, acetic anhydride 6-position 6-Nitro derivative encyclopedia.pub, nih.gov
Pyrazolo[1,5-a]pyrimidine Br₂ 3-position 3-Bromo derivative encyclopedia.pub, nih.gov
Pyrazolo[1,5-a]pyrimidine Br₂ (excess) 3- and 6-positions 3,6-Dibromo derivative encyclopedia.pub, nih.gov

Nucleophilic substitution is a common strategy for functionalizing pyrazolopyrimidine scaffolds, particularly when a leaving group such as a halogen is present on the pyrimidine ring.

In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which possesses two reactive chloro groups, regioselective nucleophilic substitution can be achieved. nih.gov Treatment with methylamine (B109427) selectively substitutes the chlorine atom at the 4-position of the pyrimidine ring, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. nih.gov This monosubstituted product can then serve as a precursor for further functionalization. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrazolopyrimidine core. researchgate.net These reactions typically involve the use of a palladium catalyst to couple an organometallic reagent with a halide or triflate derivative of the heterocyclic scaffold. researchgate.netumich.edu

While specific examples on the this compound skeleton are not documented, the general applicability of reactions like Suzuki, Heck, and Sonogashira couplings to other heterocyclic systems suggests their potential utility for this scaffold as well. These methods would allow for the introduction of aryl, alkenyl, and alkynyl groups, respectively.

The modification of existing substituents on the pyrazolopyrimidine ring system allows for the synthesis of diverse libraries of compounds. For example, in the context of developing anticancer agents based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, various side chains have been introduced at different positions of the ring system. researchgate.netrsc.org These modifications often involve the condensation of a hydrazinyl- or amino-functionalized pyrazolopyrimidine with aldehydes, ketones, or other electrophilic partners to build more complex side chains. rsc.org For instance, refluxing a hydrazinyl-substituted pyrazolopyrimidine with aromatic aldehydes or acetophenones in the presence of glacial acetic acid can afford Schiff base derivatives. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine

Vibrational Spectroscopy (IR, Raman) for Elucidating Functional Groups and Skeletal Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the skeletal vibrations of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine system. While specific data for the parent compound is not extensively detailed in public literature, analysis of related pyrazolo[3,4-d]pyrimidine structures provides a strong basis for interpretation.

In a study on 4-(phenyl)-1,6-dihydropyrazolo[3,4-d]pyrimidine derivatives, IR spectroscopy was instrumental in confirming the presence of key functional groups. For instance, the N-H stretching vibrations are typically observed in the range of 3350-3150 cm⁻¹, providing clear evidence for the pyrazole (B372694) and pyrimidine (B1678525) nitrogen protons. The C=N and C=C stretching vibrations within the fused heterocyclic rings generally appear in the 1650-1500 cm⁻¹ region, characteristic of aromatic and heteroaromatic systems. Furthermore, C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.

A representative table of expected IR absorption bands for a molecule with the this compound core is presented below, based on data from analogous structures.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Type of Vibration
N-H (Pyrazole)3350 - 3150Stretching
C-H (Aromatic/Heteroaromatic)3100 - 3000Stretching
C=N (Pyrimidine/Pyrazole)1650 - 1550Stretching
C=C (Aromatic/Heteroaromatic)1600 - 1450Stretching
C-N1350 - 1250Stretching
Ring Skeletal Vibrations1500 - 1000In-plane and out-of-plane bending

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of this compound and its derivatives in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced 2D NMR techniques are essential for assembling the complete molecular puzzle.

The combination of various 2D NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the fused ring system.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). It would be used to trace the connectivity of protons within the pyrrole (B145914) and pyrimidine rings of the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different fragments of the molecule and for identifying quaternary carbons that are not observed in HSQC. For the this compound skeleton, HMBC would be instrumental in confirming the fusion of the pyrazole, pyrrole, and pyrimidine rings by showing correlations between protons on one ring and carbons on an adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is critical for determining the stereochemistry and conformation of the molecule in solution. For instance, NOE signals between protons on the pyrazole and pyrrole rings would confirm their relative orientation.

A hypothetical table of key HMBC correlations for confirming the this compound scaffold is shown below.

Proton (¹H)Correlated Carbons (¹³C)Structural Information Confirmed
H on Pyrazole RingCarbons in Pyrimidine RingPyrazole-Pyrimidine Ring Fusion
H on Pyrrole RingCarbons in Pyrimidine RingPyrrole-Pyrimidine Ring Fusion
H on Pyrrole RingCarbons in Pyrazole RingPyrrole-Pyrazole Proximity

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. Each polymorphic form will give a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. Although specific ssNMR studies on this compound are not reported, this technique would be the method of choice to characterize different crystalline forms, should they exist. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be employed to enhance the signal of low-abundance carbon nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

X-ray Crystallography of this compound and its Congeners

The crystal packing of pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine derivatives is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions. The N-H group of the pyrazole ring is a potent hydrogen bond donor, and it would readily form hydrogen bonds with acceptor atoms such as the nitrogen atoms of the pyrimidine ring of an adjacent molecule. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the crystal lattice.

Furthermore, the extended, planar aromatic system of the fused rings is conducive to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, play a significant role in the stabilization of the crystal structure. The specific geometry of the π-π stacking (e.g., face-to-face, offset) will depend on the substitution pattern of the ring system.

A representative table of intermolecular interactions expected in the crystal structure of this compound is provided below.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingN-H (Pyrazole)N (Pyrimidine)2.8 - 3.2
π-π StackingPyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine RingPyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine Ring3.3 - 3.8 (interplanar distance)

For the parent this compound, the fused ring system is expected to be largely planar due to its aromatic character. However, the presence of substituents could introduce some degree of conformational flexibility. X-ray crystallography would reveal any slight deviations from planarity and how the crystal packing forces influence the final conformation. In derivatives with flexible side chains, the solid-state conformation will be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to derivatives)

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical assignment of chiral molecules. For derivatives of this compound, these techniques become particularly relevant when a chiral center is introduced into the molecule, leading to the existence of enantiomers. While specific CD or ORD studies on derivatives of the this compound scaffold are not extensively documented in the current body of literature, the principles of these techniques are broadly applicable. The synthesis of chiral derivatives of analogous fused pyrimidine systems, such as pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govekb.egresearchgate.nettriazines, has been reported, underscoring the relevance of chiroptical analysis in this chemical space. nih.govresearchgate.net

For a chiral derivative of this compound, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks (Cotton effects) that are unique to a specific enantiomer. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters and the conformation of the molecule.

In practice, the stereochemical assignment would involve the following:

Experimental Measurement: The CD spectra of the synthesized enantiomeric derivatives would be recorded.

Computational Modeling: Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would be used to predict the theoretical CD spectra for each possible enantiomer (e.g., R and S configurations).

Comparison and Assignment: The experimentally measured CD spectrum is then compared with the computationally predicted spectra. A match between the experimental and a theoretical spectrum allows for the unambiguous assignment of the absolute configuration of the chiral derivative.

Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. While less commonly used now than CD for routine stereochemical assignment, ORD can provide valuable information, particularly at wavelengths far from absorption bands.

The applicability of these methods is crucial for the development of enantiomerically pure compounds, which is often a requirement for therapeutic agents where different enantiomers may exhibit distinct pharmacological and toxicological profiles.

Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural confirmation and elucidation of fragmentation pathways of novel heterocyclic compounds like this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For newly synthesized derivatives of fused pyrazolo-pyrimidine systems, HRMS is routinely used to confirm that the desired product has been formed by matching the experimentally measured mass with the calculated exact mass for the proposed chemical formula. For instance, in studies of related pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazine sulfonamide derivatives, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds, showing a close match between the calculated and found [M+H]⁺ ions. nih.gov

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern provides a structural fingerprint of the molecule.

While specific MS/MS fragmentation data for this compound is not available, analysis of structurally related fused nitrogen-containing heterocycles provides insight into the expected fragmentation behavior. nih.gov Studies on pyrimido-quinolines and pyrimido-cinnolines show that fragmentation is often initiated by cleavages within the pyrimidine or pyridazine (B1198779) rings. nih.gov

For the this compound scaffold, the fragmentation is expected to involve:

Initial Cleavage: The fragmentation would likely begin with the cleavage of the fused ring system. The pyrrolo[1,2-c]pyrimidine (B3350400) part might undergo initial bond scission.

Neutral Losses: Common neutral losses from nitrogen-containing heterocycles include the loss of small molecules such as HCN, N₂, and radicals like H•.

Cross-Ring Cleavages: Characteristic cross-ring cleavages of the pyrimidine and pyrazole rings are anticipated, leading to specific fragment ions that can help to piece together the structure of the original molecule. nih.gov The substitution pattern on the core scaffold will significantly influence the fragmentation pathways, with substituents often directing the initial bond cleavages or being lost as stable neutral molecules. nih.gov

A hypothetical fragmentation of the parent this compound could involve the initial loss of HCN from the pyrazole ring or cleavage across the pyrrole ring. The resulting fragment ions would provide valuable data for confirming the connectivity of the fused ring system.

Below is a table summarizing the type of data obtained from mass spectrometry for related fused pyrimidine compounds.

Compound ClassIonization MethodKey FindingsReference
Pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazine SulfonamidesHRMS (ESI)Confirmed elemental composition by matching calculated and found [M+H]⁺ values. nih.gov
Pyrimido-quinolinesESI-MS/MSObserved characteristic cross-ring fragmentation on the pyrimidine ring. nih.gov
Pyridazino-indolesESI-MS/MSFragmentation dominated by cleavage of the pyridazine ring and loss of substituents. nih.gov
Thiazolo[3,2-a]pyrimidinesEI-MSFragmentation initiated by cleavage of the thiazole (B1198619) ring followed by the pyrimidine ring. sapub.org

Theoretical and Computational Investigations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine

Electronic Structure and Aromaticity Calculations of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine System

The electronic landscape of a molecule dictates its reactivity, stability, and intermolecular interactions. For the this compound scaffold, understanding its electronic structure and aromaticity is fundamental.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, which are structurally related to the title compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) or 6-31G**, are employed to accurately model their geometrical parameters in the ground state. nih.govmdpi.comdoaj.org These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various properties. For instance, in studies of pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have successfully reproduced experimental X-ray diffraction data for bond lengths and angles with high correlation. mdpi.comdoaj.org Such computational analyses provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms.

From the optimized geometry obtained through DFT, several quantum chemical descriptors can be calculated to predict the reactivity and kinetic stability of the this compound system.

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net For example, in a study on a bioactive pyrazolo[3,4-d]pyrimidine, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov The distribution of HOMO and LUMO across the molecule can pinpoint the regions susceptible to electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface is another key descriptor that visualizes the charge distribution on the molecule. nih.gov The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This allows for the prediction of sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. researchgate.net For related pyrazolo[3,4-d]pyrimidine systems, MEP analysis has been used to understand their chemical reactivity and interaction patterns. nih.gov

Below is a table summarizing typical quantum chemical descriptors and their significance, as would be calculated for the title compound.

DescriptorSignificanceTypical Calculated Values for Related Systems
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Varies by substituent
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Varies by substituent
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability.~0.34-0.40 Hartree for some pyrazolo[3,4-d]pyrimidines researchgate.net
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.5.25–6.04 eV for some push-pull purines nih.gov
Electron Affinity (A) The energy released when an electron is added to a molecule.2.18–3.15 eV for some push-pull purines nih.gov
Global Hardness (η) Resistance to change in electron distribution.Calculated from I and A
Global Softness (S) The reciprocal of global hardness; indicates the capacity of a molecule to receive electrons.Calculated from η
Electronegativity (χ) The power of an atom or a group of atoms to attract electrons towards itself.Calculated from I and A
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.Calculated from χ and η

Conformational Dynamics and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its ability to adopt specific conformations. For a fused heterocyclic system like this compound, which may have flexible side chains, understanding its conformational dynamics is essential.

Computational studies can explore the potential energy surface of the molecule by systematically changing key torsion angles and calculating the corresponding energy. This allows for the identification of low-energy conformers and the energy barriers between them. For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two conformational polymorphs. mdpi.com Geometry optimization calculations revealed that the different conformations observed in the crystal structures were a result of molecular packing forces. mdpi.com The potential energy profile was calculated by varying a specific torsion angle to understand the energetic landscape of its conformational flexibility. mdpi.com Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Docking and Dynamics Simulations in Mechanistic Contexts

To investigate the potential biological targets of this compound derivatives, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how a ligand (the small molecule) binds to the active site of a protein.

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This can identify the most likely binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to understand their binding to enzymes like O-acetyl-serine-sulfhydrylase, EGFR, and CDK2. nih.govdoaj.orgnih.govnih.govnih.gov These studies often reveal crucial hydrogen bonding with specific amino acid residues in the active site. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding mode and the flexibility of the complex. This can offer a more accurate estimation of binding free energies.

These computational techniques are instrumental in the rational design of new derivatives with improved binding affinity and selectivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling at a Mechanistic Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric) are calculated for a set of molecules with known biological activity. Statistical methods are then used to build a model that correlates these descriptors with the activity. For the closely related pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine scaffold, 2D-QSAR studies have been conducted to understand their anti-inflammatory and analgesic activities. nih.gov These studies revealed statistically significant models that could predict the activity of new compounds in the series. nih.gov Such models are powerful tools in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby saving time and resources.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) from First Principles

Computational methods can also predict the spectroscopic properties of molecules, which is extremely useful for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are often performed using the GIAO (Gauge-Including Atomic Orbital) method. The predicted spectra can be compared with experimental spectra to aid in the assignment of signals. For related pyrazolo[1,5-a]pyrimidine (B1248293) systems, detailed ¹H and ¹³C NMR spectral assignments have been supported by 2D NMR experiments and computational analysis. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and solvent. For pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have been used to analyze their photophysical properties. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated vibrational modes can be visualized to understand the atomic motions associated with each peak, aiding in the interpretation of experimental IR spectra. For pyrazolo[3,4-d]pyrimidine derivatives, DFT has been used to assign vibrational modes in the IR spectrum. nih.gov

Below is a table showing the types of spectroscopic data that can be predicted computationally.

Spectroscopic TechniquePredicted PropertyComputational Method
NMR (Nuclear Magnetic Resonance) Chemical Shifts (¹H, ¹³C), Coupling ConstantsDFT (e.g., GIAO)
UV-Vis (Ultraviolet-Visible) Absorption Wavelengths (λmax), Oscillator StrengthsTD-DFT
IR (Infrared) Vibrational Frequencies, IntensitiesDFT

Mechanistic Biological Investigations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Analogs

Target Identification and Validation in In Vitro Cellular Systems

In the quest for novel therapeutic agents, the identification and validation of molecular targets are paramount. For analogs of 1H-pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine, in vitro cellular systems have been instrumental in pinpointing their biological targets, which are often implicated in cancer and other diseases.

Researchers have designed and synthesized a variety of derivatives of the closely related pyrazolopyrimidine scaffold, evaluating their antiproliferative activities against a panel of human tumor cell lines. For instance, certain pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have been assessed for their cytotoxicity against human malignant melanoma (A375), colon adenocarcinoma (HT29), breast adenocarcinoma (MCF7), and ovarian carcinoma (A2780) cell lines.

Key molecular targets identified for analogous pyrazolopyrimidine compounds include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The pyrazolopyrimidine scaffold is considered a bioisostere of adenine (B156593), enabling it to interact with the ATP binding site of kinases. Specifically, CDK2 has been identified as a significant target. The inhibition of CDK2 is a promising strategy for cancer therapy as its dysregulation is common in many human cancers.

Furthermore, vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a target for some pyrazolo[3,4-d]pyrimidine derivatives. The inhibition of VEGFR-2 is a critical approach in cancer treatment to suppress tumor growth and metastasis. Similarly, the epidermal growth factor receptor (EGFR) and its mutants, which are often overexpressed in various cancers, have been identified as targets for certain pyrazolo[3,4-d]pyrimidine analogs.

The validation of these targets often involves treating cancer cell lines with the compounds and observing specific cellular responses. For example, the cytotoxic effects of these compounds on various cancer cell lines provide initial validation of their potential as anticancer agents.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Following target identification, detailed enzymatic studies are conducted to quantify the inhibitory or activating effects of this compound analogs. A significant focus of this research has been on kinase inhibition, given the structural similarity of the pyrazolopyrimidine core to ATP.

Extensive research has been conducted on the kinase inhibitory potential of various pyrazolopyrimidine scaffolds. Notably, derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine have been synthesized and evaluated as novel CDK2 inhibitors. In one study, a series of these compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, with some derivatives exhibiting IC50 values in the nanomolar range. For example, a thioglycoside derivative of pyrazolo[3,4-d]pyrimidine showed a potent IC50 value of 0.057 µM against CDK2.

The table below summarizes the CDK2 inhibitory activity of selected pyrazolopyrimidine analogs.

Compound TypeTarget EnzymeIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivativeCDK2/cyclin A20.081
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivativeCDK2/cyclin A20.119
Thioglycoside derivative of pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057

Beyond CDKs, other kinases have also been targeted. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2. One particular derivative exhibited an IC50 value of 0.063 µM against VEGFR-2. Additionally, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of epidermal growth factor receptor (EGFR), including its mutated forms.

The structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent kinase inhibition. For example, the substitution pattern on the pyrazolopyrimidine ring system has been shown to significantly influence the inhibitory activity against different kinases. While the primary focus has been on kinase inhibition, the broader enzymatic activity profile of this compound analogs against other enzyme classes like proteases and hydrolases remains an area for further investigation.

Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors, Kinase Binding Sites)

The interaction of small molecules with specific receptors is a fundamental aspect of their mechanism of action. For analogs of this compound, research has focused on their binding affinity to adenosine receptors and their interaction with the binding sites of kinases.

Analogs of the closely related pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold have been extensively studied as adenosine receptor antagonists. These compounds have been evaluated for their binding affinities at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Notably, a series of these derivatives displayed potent affinity for the A2A adenosine receptor, with some compounds exhibiting Ki values in the low nanomolar range. For example, the introduction of a 3-phenylpropyl group at a specific position on the pyrazolo nitrogen resulted in a compound with a Ki of 2.4 nM for the A2A receptor and a 210-fold selectivity over the A1 receptor.

The table below presents the binding affinities of selected pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives for human adenosine receptors.

CompoundTarget ReceptorKi (nM)Reference
N7-substituted derivativehA2A2.4
Phenylacetyl derivativehA2BPotent affinity
Pyrrolo-triazolo-pyrimidine derivativehA310

Molecular modeling and docking studies have been crucial in understanding the ligand-receptor interactions. For kinase inhibitors, these studies have confirmed that pyrazolopyrimidine scaffolds can fit well into the ATP binding site of kinases like CDK2. The key interactions often involve hydrogen bonding with specific amino acid residues in the kinase active site, such as Leu83 in CDK2. These computational approaches help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.

Modulation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis, Cell Cycle Regulation in cell lines)

By interacting with specific molecular targets, this compound analogs can modulate various cellular pathways and signaling cascades, leading to specific cellular outcomes such as apoptosis and cell cycle arrest.

In vitro studies have demonstrated that derivatives of the pyrazolopyrimidine scaffold can induce apoptosis in cancer cells. For example, a potent CDK2 inhibitor based on a pyrazolo[3,4-d]pyrimidine core was shown to induce apoptosis in HCT-116 colon cancer cells. Another study on pyrazolo[4,3-e]tetrazolo[4,5-b]triazine derivatives, which share a similar fused heterocyclic system, revealed their ability to induce apoptosis in DLD-1 and HT-29 colon cancer cells.

Furthermore, these compounds have been shown to modulate cell cycle progression. The inhibition of CDKs, such as CDK2, by pyrazolopyrimidine analogs naturally leads to cell cycle arrest. A study on a pyrazolo[3,4-d]pyrimidine derivative demonstrated a significant alteration in cell cycle progression in HCT-116 cells. Specifically, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative was found to cause a notable arrest in the G0-G1 phase of the cell cycle in RFX 393 cancerous cells. Similarly, a pyrazolo[3,4-d]pyrimidine compound was reported to arrest the cell cycle at the S phase in MDA-MB-468 breast cancer cells.

The table below summarizes the effects of selected pyrazolopyrimidine analogs on cellular pathways.

Compound TypeCell LineEffectReference
Pyrazolo[3,4-d]pyrimidine derivativeHCT-116Apoptosis induction, altered cell cycle progression
Pyrazolo[1,5-a]pyrimidine derivativeRFX 393G0-G1 phase cell cycle arrest
Pyrazolo[4,3-e]tetrazolo[4,5-b]triazine derivativeDLD-1, HT-29Apoptosis induction
Pyrazolo[3,4-d]pyrimidine derivativeMDA-MB-468S phase cell cycle arrest, apoptosis induction

These findings highlight the potential of these compounds to interfere with fundamental cellular processes that are often dysregulated in cancer, providing a mechanistic basis for their observed antiproliferative activity.

Studies on Antimicrobial and Antiviral Mechanisms of Action (in vitro)

In addition to their anticancer properties, pyrazolopyrimidine derivatives have been investigated for their potential as antimicrobial and antiviral agents. In vitro studies have been conducted to assess their activity against various pathogens and to elucidate their mechanisms of action.

Several studies have reported the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives. For instance, a series of pyrazolo[1,5-a]pyrimidines incorporated with sulfonyl groups were synthesized and screened for their antimicrobial activities. Some of these compounds were found to be more potent than the standard drug Amphotericin B against certain fungal strains. Another study on pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine derivatives also reported their in vitro antimicrobial and antifungal activities.

The mechanism of antimicrobial action for these compounds is an area of ongoing research. While detailed mechanistic studies are not as extensive as those for their anticancer effects, it is hypothesized that their activity may stem from the inhibition of essential microbial enzymes or interference with microbial cellular processes. The structural similarity to purines could suggest that they might act as antimetabolites, disrupting nucleic acid synthesis in microorganisms.

Regarding antiviral activity, the pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its potential in developing antiviral agents. However, specific mechanistic studies on the antiviral action of this compound analogs are less documented in the available literature. Further research is needed to fully understand the antimicrobial and antiviral mechanisms of this class of compounds.

Investigation of Fluorescent and Bioimaging Properties (if applicable as probes)

The inherent structural features of certain heterocyclic compounds can endow them with fluorescent properties, making them valuable tools for bioimaging and as molecular probes. The pyrazolopyrimidine scaffold has been explored for such applications.

Specifically, a family of pyrazolo[1,5-a]pyrimidines has been identified as having strategic potential for optical applications. These compounds exhibit tunable photophysical properties, with some derivatives showing high quantum yields. The absorption and emission characteristics can be modulated by introducing different substituents on the fused ring system. For example, electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance both absorption and emission.

The photostability of these fluorescent pyrazolopyrimidines has been investigated and found to be comparable to commercially available probes like coumarin-153 and rhodamine 6G. This stability, coupled with their tunable fluorescence, makes them promising candidates for use as fluorescent probes in biological systems. Their ability to emit fluorescence even in polar solvents like ethanol-water mixtures is a notable property for biological applications, such as monitoring macromolecular dynamics or labeling pharmacological targets. While these studies have been conducted on the pyrazolo[1,5-a]pyrimidine isomer, they suggest that the broader class of pyrazolopyrimidines, including the this compound scaffold, may also possess interesting photophysical properties worthy of investigation for bioimaging applications.

Investigation of Prodrug Strategies and Bioreversible Derivatives (non-clinical context)

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low aqueous solubility. Prodrug strategies offer a viable approach to address these limitations. For the pyrazolopyrimidine class of compounds, which often exhibit suboptimal aqueous solubility, prodrug approaches have been explored in a non-clinical context.

Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated the successful application of a prodrug strategy to enhance aqueous solubility. By developing highly water-soluble prodrugs of parent pyrazolo[3,4-d]pyrimidine compounds, researchers have been able to improve their suitability for in vitro assays and potentially enhance their in vivo bioavailability.

One such strategy involves the synthesis of carbamate (B1207046) prodrugs. In vitro studies have confirmed a significant improvement in aqueous solubility for these prodrugs compared to their parent compounds. For example, one prodrug showed an increase in solubility from less than 0.01 µg/mL to 6 µg/mL. These prodrugs are designed to be stable in plasma and undergo hydrolysis to release the active parent drug.

The development of a versatile, one-pot, two-step synthesis method for these prodrugs makes this approach applicable to a wide range of pyrazolo[3,4-d]pyrimidine derivatives. This strategy has been shown to not only improve the physicochemical properties but also to have a positive impact on the biological efficacy of the parent compounds in in vitro models. While these studies have focused on the pyrazolo[3,4-d]pyrimidine isomer, the principles of this prodrug approach could potentially be applied to other pyrazolopyrimidine scaffolds, including this compound, to improve their drug-like properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Derivatives

Impact of Substituent Effects on Reactivity and Electronic Properties

The electronic nature and reactivity of the pyrazolopyrimidine core are highly sensitive to the types of substituents attached. Computational studies on related nitroimidazole derivatives show that electron-withdrawing groups can increase properties like ionization potential and electrophilicity while decreasing the basicity of nitrogen atoms within the rings. rsc.org Conversely, electron-donating groups would be expected to have the opposite effect.

In the context of a pyrazolo-pyrrolo-pyrimidine system, substituents would modulate the electron density across the fused rings, influencing its susceptibility to metabolic reactions and its ability to form key interactions with biological targets. For instance, studies on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, a related fused system, have shown that the photophysical properties, such as absorption and emission wavelengths, are directly influenced by the nature of substituents at specific positions. researchgate.net This highlights how structural modifications directly impact the electronic behavior of the heterocyclic core. researchgate.net

Rational Design and Synthesis of Focused Libraries for SAR Exploration

The rational design of compound libraries is a key strategy for systematically exploring the SAR of a new scaffold. This process often begins with a "hit" compound identified through screening. For pyrazolopyrimidine derivatives, which are known kinase inhibitors, design strategies often involve molecular hybridization or scaffold hopping. mdpi.com For example, a library could be designed by combining the pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine core with pharmacophoric elements from known inhibitors of a specific target. mdpi.com

The synthesis of these focused libraries involves versatile chemical pathways that allow for the introduction of diverse substituents at various positions on the heterocyclic core. Research on pyrazolo[3,4-d]pyrimidines demonstrates that a key intermediate can be modified in multiple ways to produce a range of analogues. acs.orgmdpi.com For instance, starting from a common chlorinated pyrazolopyrimidine precursor, various amine or aryl moieties can be introduced to explore different pockets of a target's binding site. acs.orgekb.eg This systematic approach allows chemists to build a library of compounds where each molecule provides a piece of the SAR puzzle. ekb.eg

Table 1: Illustrative Synthetic Strategy for Library Generation (Based on Pyrazolo[3,4-d]pyrimidine Chemistry)

StepPrecursorReagentProductPurpose of Diversification
14,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineAniline4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amineIntroduce a core amine linker.
2Product from Step 1Various Amines (e.g., ethylamine, cyclohexylamine)Final N4,N6-disubstituted derivativesExplore impact of hydrophobic/aliphatic groups at N6.
3Product from Step 1Hydrazine (B178648) Hydrate4-hydrazinyl intermediateCreate a reactive handle for further elaboration.
4Product from Step 3Aromatic AldehydesFinal derivatives with hydrazone linkageIntroduce diverse aromatic groups via a flexible linker.

This table is a generalized representation of synthetic strategies reported for related pyrazolopyrimidine scaffolds to illustrate how a focused library could be generated.

Elucidation of Pharmacophoric Features for Biological Interactions (in vitro)

A pharmacophore model is an essential tool that defines the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. For pyrazolopyrimidine derivatives, which often target the ATP-binding site of kinases, the pyrazolopyrimidine core itself frequently acts as a hinge-binding motif, mimicking the adenine (B156593) base of ATP. nih.govrsc.org

SAR studies on related 4-(phenylamino)pyrazolo[3,4-d]pyrimidines identified critical pharmacophoric elements for potent inhibition of the EGF-R tyrosine kinase. nih.gov These studies revealed that:

The pyrazolopyrimidine acts as a scaffold for hinge binding. nih.gov

The 4-anilino group is crucial, with specific substitutions on the phenyl ring modulating potency. nih.gov

Additional hydrophobic groups can be introduced to occupy other regions of the ATP binding site, further enhancing activity. ekb.egnih.gov

By identifying these features, researchers can design new molecules with a higher probability of being active. For the 1H-pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine core, a similar process would involve synthesizing derivatives with substitutions at different positions on the pyrrole (B145914), pyrazole (B372694), and pyrimidine (B1678525) rings to map out the essential interactions for a given target.

Correlation of Structural Modifications with Spectroscopic Signatures

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure of newly synthesized compounds and can reveal subtle electronic effects of substituents.

NMR Spectroscopy: The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment. In a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the dearomatization of the pyrimidine ring resulted in distinct changes in the NMR spectrum, such as the disappearance of aromatic proton signals and the appearance of new signals for protons on the saturated ring system. nih.gov The coupling constants between adjacent protons can also provide valuable information about the conformation and stereochemistry of the molecule. nih.gov

IR Spectroscopy: IR spectra can confirm the presence or absence of key functional groups. For example, in the synthesis of pyranodipyrimidine derivatives, the disappearance of a nitrile (C≡N) stretching band and the appearance of new amine (N-H) and carbonyl (C=O) bands in the IR spectrum provided clear evidence of the intended chemical transformation. nih.gov For this compound derivatives, one would expect to see characteristic N-H stretching frequencies from the pyrazole and pyrrole rings, and these would shift based on substitution and hydrogen bonding.

Studies on pyrazolone (B3327878) derivatives have shown that theoretical DFT calculations can accurately predict vibrational frequencies, which, when compared with experimental spectra, provide a powerful tool for structural elucidation. researchgate.net

Development of Predictive Models for Biological Activity (in vitro)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of virtual compounds before undertaking their synthesis.

The development of a QSAR model involves several steps:

Data Set Assembly: A series of compounds with experimentally determined biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested.

A QSAR study on pyrimidine derivatives targeting the VEGFR-2 receptor found that models built with ANN could achieve a high correlation (R² = 0.998), indicating a strong relationship between the chosen descriptors and biological activity. nih.gov Similarly, for a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA/CoMSIA) were developed that identified the importance of steric, electrostatic, and hydrogen bond acceptor fields for antibacterial activity. nih.gov Such models could guide the design of novel this compound derivatives by predicting which substitutions are most likely to enhance their desired biological effect. nih.gov

Emerging Applications and Future Perspectives of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine

Potential in Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)

No information is currently available regarding the potential of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine in advanced materials science.

Role in Analytical Chemistry as Probes or Reagents

There is no published data on the role of this compound in analytical chemistry.

Catalytic Applications of Metal Complexes with this compound Ligands

The catalytic applications of metal complexes featuring this compound as a ligand have not been reported in the available literature.

Utility as Scaffolds for Chemical Biology Tool Development

There is no information regarding the use of this compound as a scaffold for the development of chemical biology tools.

Integration into Supramolecular Architectures

The integration of this compound into supramolecular architectures has not been described in the current scientific literature.

Conclusion and Outlook for 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Research

Summary of Key Synthetic Advancements and Methodological Innovations

While specific synthetic routes to 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine are not yet established in the literature, a wealth of innovative methodologies for constructing related pyrazolopyrimidine and pyrrolopyrimidine cores provides a strong foundation for future work. The synthesis of pyrazolo[3,4-d]pyrimidines, which are structural isomers of the pyrazolo[4,3-e]pyrimidine core, often begins with a pre-formed pyrazole (B372694) ring. researchgate.net For instance, methods include the reaction of 5-aminopyrazole derivatives with reagents that build the pyrimidine (B1678525) ring, such as the Vilsmeier-Haack reagent followed by treatment with ammonium (B1175870) carbonate. mdpi.comresearchgate.net Other established routes involve the fusion of urea (B33335) to a pyrazole precursor, followed by functionalization via chlorination with agents like POCl₃ and subsequent nucleophilic substitution. nih.gov

For the pyrrolo[1,2-c]pyrimidine (B3350400) portion of the target scaffold, key innovations include 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides, which are generated in situ. researchgate.net The regioselectivity of such reactions can be influenced by steric factors on the precursor molecules. researchgate.net Furthermore, domino reactions that combine C-N coupling and hydroamination steps have proven effective for creating fused pyrrolopyrimidine systems. beilstein-journals.org Modern techniques such as microwave-assisted synthesis and flow chemistry have been successfully applied to the synthesis of related heterocycles, offering benefits like reduced reaction times and improved yields, which could be instrumental in developing pathways to the target molecule. researchgate.netnih.gov

Major Findings from Structural and Computational Studies

Structural confirmation and the prediction of molecular properties are cornerstones of heterocyclic chemistry, with computational studies playing an increasingly vital role. For various pyrazolopyrimidine derivatives, Density Functional Theory (DFT) has been extensively used to calculate key parameters like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials (MEP), providing insight into molecular reactivity and intermolecular interactions. researchgate.net These theoretical calculations are often complemented by experimental data. For example, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been critical in unequivocally identifying and differentiating between regioisomers formed during alkylation reactions of pyrazolo[4,3-d]pyrimidines. nih.gov

Molecular docking simulations have become an indispensable tool for rational drug design involving pyrazolopyrimidine scaffolds. researchgate.netnih.gov These studies provide detailed visualizations of how ligands bind within the active sites of biological targets, such as the ATP-binding pocket of various kinases or the ligand-binding domains of G-protein coupled receptors. nih.govnih.gov For instance, docking studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives can fit into the CDK2 active site, forming essential hydrogen bonds with key residues like Leu83. nih.gov Such computational models are crucial for understanding structure-activity relationships (SAR) and guiding the design of new derivatives with enhanced potency and selectivity.

Promising Avenues in Mechanistic Biological Exploration

The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine (B156593), which allows it to function as a competitive inhibitor at the ATP-binding sites of many enzymes, particularly protein kinases. researchgate.netrsc.org Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine system have been extensively investigated as potent inhibitors of a wide range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), and Hematopoietic Progenitor Kinase 1 (HPK1). nih.govnih.govnih.gov

Beyond kinase inhibition, related scaffolds have shown diverse biological activities. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as a new class of microtubule targeting agents that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidines have been developed as highly potent and selective antagonists for adenosine (B11128) receptors, particularly the A₃ and A₂A subtypes, which are targets for inflammatory conditions and neurodegenerative disorders. nih.govnih.gov Given this precedent, the this compound scaffold represents a promising starting point for exploration against these validated biological targets.

Interactive Table: Biological Targets of Related Pyrazolopyrimidine Scaffolds

Scaffold Biological Target(s) Therapeutic Area
Pyrazolo[3,4-d]pyrimidine CDK1, CDK2, EGFR, VEGFR2, HPK1 Oncology
Pyrazolo[4,3-d]pyrimidine Tubulin (Colchicine Site) Oncology
Pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidine A₂A and A₃ Adenosine Receptors Inflammation, Neurodegeneration
Pyrazolo[1,5-a]pyrimidine (B1248293) Tropomyosin Receptor Kinase (Trk) Oncology

Remaining Challenges and Open Questions in the Field

The most immediate and significant challenge for the study of this compound is the absence of established synthetic routes. The fusion of three distinct heterocyclic rings presents considerable challenges in controlling regioselectivity. Based on studies of related systems, the formation of undesired isomers is a likely obstacle that will require careful optimization of reaction conditions and potentially the use of sophisticated protecting group strategies. nih.govnih.gov

Once synthesis is achieved, a number of fundamental questions will need to be addressed:

What are the intrinsic electronic and photophysical properties of this novel tricyclic system?

How does the fusion of the pyrrole (B145914) ring to the pyrazolo[4,3-e]pyrimidine core alter its chemical reactivity and stability compared to its bicyclic counterparts?

What is the three-dimensional structure and preferred conformation of the molecule?

Which biological targets will it interact with, and can high selectivity for a single target be achieved to minimize off-target effects?

What are the preliminary pharmacokinetic properties (e.g., solubility, metabolic stability) of this scaffold?

Future Research Trajectories and Interdisciplinary Opportunities

The path forward for this compound research is clear and offers numerous opportunities for interdisciplinary collaboration. The initial focus must be on the development of efficient and regioselective synthetic methodologies. This will require the expertise of synthetic organic chemists and may benefit from high-throughput screening of reaction conditions.

Following the establishment of synthetic access, a synergistic approach involving computational chemists, pharmacologists, and chemical biologists will be essential. researchgate.net Computational studies can predict potential biological targets and guide the design of a focused library of derivatives for synthesis. These compounds can then be screened against various targets, such as kinase panels and receptor binding assays, to identify initial hits. Promising compounds can then be used as chemical probes to investigate cellular signaling pathways. researchgate.net

Furthermore, based on the demonstrated fluorescence of some pyrazolo[1,5-a]pyrimidine systems, there is an opportunity to explore the this compound scaffold in materials science. rsc.org Collaboration with materials scientists could uncover potential applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or fluorescent sensors. This dual potential in both medicine and materials makes the scaffold a particularly exciting new frontier for heterocyclic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.